molecular formula C17H20N4O B3744897 N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide

N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide

Cat. No. B3744897
M. Wt: 296.37 g/mol
InChI Key: ZNDCKRIYGKLITH-UHFFFAOYSA-N
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Description

“N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide” is a derivative of 1H-pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have two possible tautomeric forms: the 1H- and 2H-isomers . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide”, has been reported in various studies . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . One of the synthetic methods involves the condensation and hydrolysis followed by cyclization to give pyrazoloquinolines, which upon substitution yield the final compound .

Scientific Research Applications

Quantum Computing and Quantum Algorithms

Quantum computing leverages the principles of quantum mechanics to perform complex calculations more efficiently than classical computers. Researchers are exploring the use of N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide as a quantum gate or qubit. Its unique electronic structure could enable faster and more robust quantum algorithms, revolutionizing fields like cryptography, optimization, and drug discovery .

Drug Discovery and Medicinal Chemistry

The compound’s intricate structure makes it an attractive candidate for drug development. Researchers investigate its interactions with biological targets, aiming to design novel pharmaceuticals. Potential applications include cancer treatment, neurodegenerative diseases, and antimicrobial agents. By modifying its substituents, scientists can fine-tune its pharmacological properties .

Photovoltaics and Solar Cells

N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide’s electronic properties suggest it could enhance solar cell efficiency. By incorporating it into organic photovoltaic materials, researchers aim to improve light absorption and charge transport. Its stability and low toxicity are additional advantages for sustainable energy applications .

Materials Science and Luminescent Materials

The compound exhibits luminescent behavior, emitting light when excited. Scientists explore its use in organic light-emitting diodes (OLEDs), sensors, and displays. By engineering its molecular structure, they can fine-tune emission colors and efficiency. Potential applications include high-resolution displays and efficient lighting systems .

Environmental Sensing and Analytical Chemistry

Researchers investigate N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide as a fluorescent probe for detecting specific ions or molecules. Its sensitivity to environmental changes makes it valuable for monitoring water quality, detecting pollutants, and studying cellular processes. Its selectivity and stability are crucial for accurate sensing applications .

Seed Preservation and Agricultural Applications

While not directly related to the compound, it’s worth noting that the EU-funded INCREASE project received recognition for advancing seed preservation through citizen science initiatives. Although not specific to N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide, this project highlights the importance of preserving genetic diversity in seeds for sustainable agriculture .

properties

IUPAC Name

N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-4-6-15(22)19-16-13-10-12-8-7-11(3)9-14(12)18-17(13)21(5-2)20-16/h7-10H,4-6H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDCKRIYGKLITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN(C2=C1C=C3C=CC(=CC3=N2)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3Z)-1-ethyl-7-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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